molecular formula C30H33N3O3 B11408302 4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11408302
M. Wt: 483.6 g/mol
InChI Key: ZHZMQALNYJCZKK-UHFFFAOYSA-N
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Description

4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and various substituents such as dimethylphenoxy and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling through various organic reactions.

    Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Preparation of Pyrrolidinone Intermediate: The pyrrolidinone ring can be synthesized through the cyclization of γ-amino acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the benzodiazole and pyrrolidinone intermediates with the appropriate substituents (dimethylphenoxy and ethoxyphenyl groups) under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzodiazole or pyrrolidinone rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s properties could be explored for the development of new materials with specific functionalities.

    Industry: It may find applications in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)-2-pyrrolidinone
  • 1-(2,5-Dimethoxyphenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
  • 1-(3-Chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

Uniqueness

The uniqueness of 4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H33N3O3

Molecular Weight

483.6 g/mol

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H33N3O3/c1-4-35-28-13-8-7-12-26(28)33-20-23(19-29(33)34)30-31-24-10-5-6-11-25(24)32(30)16-9-17-36-27-15-14-21(2)18-22(27)3/h5-8,10-15,18,23H,4,9,16-17,19-20H2,1-3H3

InChI Key

ZHZMQALNYJCZKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=C(C=C(C=C5)C)C

Origin of Product

United States

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